An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, often abbreviated as V3, is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure, combining the reactivity of vinyl groups with the stability of a siloxane backbone, makes it a crucial monomer and crosslinking agent in the synthesis of a wide range of silicone-based polymers.[1] Its ability to undergo controlled ring-opening polymerization and participate in hydrosilylation reactions allows for the creation of polymers with tailored properties, finding applications in advanced materials, electronics, and potentially in the biomedical field. This guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, its synthesis, and its primary applications, with a focus on the underlying chemical mechanisms.
Chemical and Physical Properties
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a colorless to light yellow, transparent liquid under standard conditions.[2] Its key properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₉H₁₈O₃Si₃ | [3] |
| Molecular Weight | 258.49 g/mol | [3] |
| CAS Number | 3901-77-7 | [3] |
| Appearance | Colorless or yellowish transparent liquid | [2] |
| Density | 0.967 g/cm³ | [3] |
| Boiling Point | 80 °C at 20 mmHg | [3] |
| Melting Point | < 0 °C | [3] |
| Refractive Index | 1.448 | [2] |
| Flash Point | > 65 °C | [2] |
| Vapor Pressure | 0.428 mmHg at 25 °C | [2] |
Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
The primary industrial synthesis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane involves the hydrolysis and condensation of dichloromethylvinylsilane. This process is a cornerstone of silicone chemistry, allowing for the formation of the cyclic siloxane ring from a readily available precursor.
Experimental Protocol: Synthesis via Hydrolysis and Condensation of Dichloromethylvinylsilane
This protocol provides a representative procedure for the synthesis of methylvinylcyclosiloxanes. The precise ratio of cyclic species, including the desired trimer (1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane), can be influenced by reaction conditions such as temperature, concentration, and the rate of addition.
Materials:
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Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂
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Deionized water
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A suitable organic solvent (e.g., diethyl ether or toluene)
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Sodium bicarbonate (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a mixture of deionized water and an organic solvent.
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The mixture is cooled in an ice bath to maintain a low temperature during the exothermic hydrolysis reaction.
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Dichloromethylvinylsilane is added dropwise from the dropping funnel to the stirred water-solvent mixture. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
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After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent to recover any dissolved product.
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The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid, followed by washing with deionized water until the washings are neutral.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
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The solvent is removed by rotary evaporation.
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The resulting mixture of linear and cyclic methylvinylsiloxanes is then subjected to fractional distillation under reduced pressure to isolate the desired 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. The fraction boiling at approximately 80 °C at 20 mmHg is collected.
Key Applications and Reaction Mechanisms
The utility of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane stems from two primary reactive pathways: ring-opening polymerization of the cyclotrisiloxane ring and addition reactions involving the vinyl groups.
Ring-Opening Polymerization (ROP)
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can undergo both anionic and cationic ring-opening polymerization to produce linear poly(methylvinyl)siloxanes. The strained six-membered ring of the cyclotrisiloxane makes it particularly susceptible to ring-opening, leading to controlled polymerization and the formation of polymers with predictable molecular weights and narrow polydispersity.
Anionic ROP is initiated by a nucleophile, such as an organolithium reagent or a silanolate. The initiator attacks a silicon atom in the cyclotrisiloxane ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center. This active center can then propagate by attacking another monomer molecule, extending the polymer chain.
Experimental Protocol: Anionic ROP of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Materials:
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1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3), freshly distilled
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Anhydrous tetrahydrofuran (THF) as the solvent
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Anionic initiator (e.g., a solution of sec-butyllithium in cyclohexane)
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Terminating agent (e.g., chlorotrimethylsilane)
Procedure:
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All glassware is flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).
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Anhydrous THF is transferred to the reaction flask via cannula.
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The freshly distilled V3 monomer is added to the THF.
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The solution is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
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The anionic initiator is added dropwise to the stirred solution. The reaction mixture may develop a characteristic color indicating the presence of the active anionic species.
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The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.
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The polymerization is terminated by the addition of a terminating agent, such as chlorotrimethylsilane, which quenches the active silanolate chain ends.
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The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
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The precipitated polymer is collected by filtration, washed, and dried under vacuum.
Hydrosilylation Crosslinking
The vinyl groups on 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane are reactive sites for hydrosilylation, a platinum-catalyzed addition reaction between a silicon-hydride (Si-H) bond and a carbon-carbon double bond. This reaction is fundamental to the curing of many silicone elastomers and resins. In these systems, 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane can act as a crosslinking agent, reacting with polymers containing Si-H groups to form a stable, three-dimensional network.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation Crosslinking
Materials:
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A vinyl-terminated polysiloxane (e.g., polydimethylsiloxane)
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A hydride-containing crosslinker (e.g., a copolymer of dimethylsiloxane and methylhydrosiloxane)
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1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (as an additional crosslinker or reactive modifier)
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A platinum catalyst (e.g., Karstedt's catalyst)
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An inhibitor (optional, to control the curing rate at room temperature)
Procedure:
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The vinyl-terminated polysiloxane and the hydride-containing crosslinker are thoroughly mixed in the desired ratio.
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If used, 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane is added to the mixture.
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An inhibitor, if required, is added and mixed to ensure homogeneity.
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The platinum catalyst is added in a very small, precise amount (typically in the parts-per-million range) and the mixture is rapidly and thoroughly stirred.
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The mixture is then degassed under vacuum to remove any entrapped air bubbles.
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The formulation is cured at a specific temperature (e.g., room temperature or elevated temperature, depending on the catalyst and inhibitor system) until a solid, crosslinked elastomer is formed.
Conclusion
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a versatile and highly reactive organosilicon compound that serves as a fundamental building block in silicone polymer chemistry. Its unique combination of a strained cyclotrisiloxane ring and reactive vinyl groups allows for its use in both controlled polymer synthesis via ring-opening polymerization and the formation of crosslinked networks through hydrosilylation. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with representative experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development. A thorough understanding of the chemistry of this compound opens up possibilities for the design and creation of novel silicone-based materials with a wide range of advanced properties and functionalities.
